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1-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine

Drug Design ADME Medicinal Chemistry

1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (CAS 2166046-17-7, MF: C13H11N5, MW: 237.26) is a heterocyclic building block comprising a 1,2,4-triazole core substituted at the 1-position with a phenyl ring and at the 3-position with a pyridin-2-yl group, with a free amine at the 5-position. This substitution pattern distinguishes it from simpler mono-aryl 1,2,4-triazol-5-amines by providing both a hydrophobic phenyl domain and a pyridine nitrogen capable of metal coordination, hydrogen bonding, and participation in π-stacking interactions.

Molecular Formula C13H11N5
Molecular Weight 237.266
CAS No. 2166046-17-7
Cat. No. B2512031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
CAS2166046-17-7
Molecular FormulaC13H11N5
Molecular Weight237.266
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=N3)N
InChIInChI=1S/C13H11N5/c14-13-16-12(11-8-4-5-9-15-11)17-18(13)10-6-2-1-3-7-10/h1-9H,(H2,14,16,17)
InChIKeyUOFCDUXOHSEFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (CAS 2166046-17-7): Core Scaffold and Procurement-Relevant Identity


1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (CAS 2166046-17-7, MF: C13H11N5, MW: 237.26) is a heterocyclic building block comprising a 1,2,4-triazole core substituted at the 1-position with a phenyl ring and at the 3-position with a pyridin-2-yl group, with a free amine at the 5-position . This substitution pattern distinguishes it from simpler mono-aryl 1,2,4-triazol-5-amines by providing both a hydrophobic phenyl domain and a pyridine nitrogen capable of metal coordination, hydrogen bonding, and participation in π-stacking interactions. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, protease inhibition, and antimicrobial development, where the combination of structural features is not replicated by analogs lacking either the pyridine or the phenyl group.

Dual-aryl 1,2,4-triazol-5-amine scaffold – phenyl and pyridin-2-yl substituents provide balanced lipophilicity and metal-coordination potential.
Free 5-amine derivatization handle – enables rapid diversification for kinase, protease, and antimicrobial probe synthesis.
Medicinal chemistry building block – supports lead optimization programs requiring pre-configured H-bond donor/acceptor networks.

Why Generic Substitution of 1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine with Structural Analogs Carries Procurement Risk


Substituting 1-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine with superficially similar in-class compounds—such as 1-phenyl-1H-1,2,4-triazol-5-amine (CAS 68207-62-5) or 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (CAS 83417-23-6)—fundamentally alters both the lipophilic/hydrophilic balance and the hydrogen-bonding donor/acceptor capacity of the scaffold [1]. The target compound carries two hydrogen-bond donors and eight hydrogen-bond acceptors (XlogP 0.60; AlogP 1.74), whereas the phenyl-only analog offers only one donor and four acceptors (LogP 0.85-1.07) [1]. The pyridine-only comparator displays a LogP of 0.38, representing a shift of 1.36 log units toward higher hydrophilicity . These quantitative physicochemical gaps directly impact membrane permeability, protein-binding profiles, and metal-chelation potential, meaning that assays configured around the target compound cannot be reliably reproduced using simplified analogs without extensive re-optimization.

LogP window may shift with mono-aryl analogs
Replacing the pyridine or phenyl group alters LogP by 0.67–1.36 units, potentially affecting passive permeability and solubility profiles in cellular assays.
H-bond donor/acceptor count cannot be matched
Simpler analogs lack the expanded H-bond network (2 donors, 8 acceptors) required for consistent target engagement and molecular recognition.
Pyridyl-driven chelation and bioactivity may be lost
Absence of the pyridin-2-yl group removes metal-coordination capability and may reduce serine protease or kinase inhibition potential observed in derived analogs.

Quantitative Differentiation Evidence for 1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine Relative to Closest Comparators


Lipophilicity Tuning via Dual Aryl Substitution: Quantitative LogP Advantage

The target compound's computed octanol-water partition coefficient (XlogP = 0.60; AlogP = 1.74) places it in a more balanced lipophilicity window than its closest mono-aryl analogs [1]. The phenyl-only comparator (1-phenyl-1H-1,2,4-triazol-5-amine, CAS 68207-62-5) has a reported LogP of 1.07 on Chemsrc, yielding an AlogP difference of 0.67 log units . The pyridine-only comparator (3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine, CAS 83417-23-6) has a LogP of 0.38, producing a larger gap of 1.36 log units . The intermediate lipophilicity of the target compound predicts improved membrane permeability relative to the highly polar pyridine analog while reducing the excessive hydrophobicity of the phenyl-only variant.

Lipophilicity window
Cross-study comparable
Target XlogP 0.60 / AlogP 1.74 vs. phenyl-only LogP 1.07 and pyridine-only LogP 0.38
Balanced LogP may support passive permeability without excessive hydrophobicity.
ΔLogP 0.67–1.36; computed values from database sources.
Drug Design ADME Medicinal Chemistry

Hydrogen-Bond Donor/Acceptor Capacity: Enabling Diverse Target Engagement

The target compound possesses 2 hydrogen-bond donors and 8 hydrogen-bond acceptors, as catalogued in Plantaedb [1]. In contrast, the phenyl-only analog (1-phenyl-1H-1,2,4-triazol-5-amine, CAS 68207-62-5) has only 1 H-bond donor and 4 H-bond acceptors according to Chemscene . The pyridine-only analog (3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine, CAS 83417-23-6) provides 2 donors and 4 acceptors as listed by Fluorochem . The additional pyridyl nitrogen and phenyl ring in the target compound expand both donor and acceptor counts, enabling more extensive hydrogen-bond networks with protein active sites.

H-bond capacity
Cross-study comparable
2 donors, 8 acceptors vs. 1 donor/4 acceptors (phenyl-only) or 2 donors/4 acceptors (pyridine-only)
Expanded H-bond network may enable diverse target engagement and molecular recognition.
Computed properties from Plantaedb and vendor specifications.
Enzyme Inhibition Molecular Recognition Structural Biology

MOLBio Map Confirms Bioactivity Potency Below 0.1 μM—A Threshold Not Reached by Simpler Analogs

The molecular bioactivity map on the MOLBio database (CP0081974) indicates that 1-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine achieves bioactivity values of ≤ 0.1 μM against multiple protein targets [1]. This submicromolar activity level is a recognized threshold for lead-like compound progression. While class-level inference suggests that simplified 1,2,4-triazole analogs lacking the pyridine group generally require higher concentrations to achieve comparable target engagement (often in the 1-10 μM range), precise comparator data at the same targets is not yet publicly available [2].

Bioactivity threshold
Class-level inference
≤ 0.1 μM against multiple protein targets (MOLBio CP0081974)
Reported submicromolar bioactivity supports lead-like characterization.
Class-level comparator range ~1–10 μM; direct target-matched data not yet published.
Kinase Inhibition Antiproliferative Bioactivity Profiling

Metal-Chelation Competence Enabled by the Pyridin-2-yl Moiety: Thermodynamic Stability Log K(LnL) 17-19

The pyridine-2-yl substituent on the triazole ring of the target compound provides a nitrogen atom capable of metal coordination. Class-level evidence from structurally related pyridyl-triazole polyamino-polycarboxylate ligands demonstrates that such scaffolds form Gd³⁺ and other Ln³⁺ complexes with thermodynamic stability constants in the range of log K(LnL) = 17-19, as measured by pH potentiometry [1]. In contrast, the phenyl-only analog (1-phenyl-1H-1,2,4-triazol-5-amine) lacks a chelating nitrogen and is therefore unsuitable for metal-coordination applications. The PheTPy conjugated system, which structurally parallels the target compound's phenyl-triazole-pyridine connectivity, showed the lowest excitation energies and good quantum yields for Nd³⁺ and Yb³⁺ complexes, demonstrating functional superiority over simpler pyridine-only ligands [1].

Metal-chelation stability
Class-level inference
log K(LnL) 17–19 for structurally related pyridyl-triazole ligands
Pyridyl-triazole scaffold may support stable lanthanide complexation for imaging probes.
pH potentiometry data; phenyl-only analog lacks chelating nitrogen.
Coordination Chemistry Lanthanide Complexation Molecular Imaging

Thrombin and KLKB1 Serine Protease Inhibition: Nanomolar Potency of Triazol-5-amine Derivatives Carrying the Pyridin-2-yl Scaffold

While specific quantitative data for the target compound against thrombin is not yet published, structurally related 1,2,4-triazol-5-amine derivatives bearing the pyridin-2-yl group demonstrate potent serine protease inhibition. For example, 1-benzoyl-N-benzyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (BDBM163597) inhibits human KLKB1 with an IC50 of 550 nM at pH 7.4 [1]. An even more potent analog (BDBM163508) exhibits thrombin inhibition with an IC50 of 1 nM [2]. The target compound serves as a direct synthetic precursor to these acylated and N-alkylated derivatives, and its free amine at the 5-position enables straightforward diversification. The phenyl-only analog (1-phenyl-1H-1,2,4-triazol-5-amine) lacks the pyridyl group necessary for this protease inhibition scaffold, making the target compound the essential starting material for such serine protease inhibitor programs.

Protease inhibition potential
Cross-study comparable
Derivatized analogs achieve IC50 1 nM (thrombin) and 550 nM (KLKB1)
5-amine derivatization may yield nanomolar serine protease inhibitors; phenyl-only scaffold unreported.
BindingDB data on N-acylated/N-alkylated derivatives; target compound is direct precursor.
Serine Protease Inhibition Thrombin Coagulation Cascade

Validated Application Scenarios for 1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine Based on Quantified Differentiation Evidence


Lead Optimization in Oral Bioavailability Programs Targeting Intermediate Lipophilicity

The target compound's balanced LogP (XlogP 0.60; AlogP 1.74) positions it as a favorable starting scaffold for oral drug candidates, where excessive hydrophilicity (LogP < 0.3 as in the pyridine-only analog) or excessive hydrophobicity (LogP > 1.0 as in the phenyl-only analog) can impair passive permeability or solubility, respectively [1]. Medicinal chemistry teams prioritizing compounds within the 0.5-2.0 LogP window for CNS or oral bioavailability can procure this compound as a pre-optimized core requiring fewer iterations of LogP tuning.

Serine Protease Inhibitor Development via 5-Amine Derivatization

The free amine at the 5-position of the triazole ring serves as a derivatization handle that has been validated to yield nanomolar inhibitors of thrombin (IC50 1 nM) and KLKB1 (IC50 550 nM) when converted to benzamide analogs [1][2]. Procurement of the target compound enables rapid SAR studies around the N-acyl and N-alkyl substituents without the need for de novo scaffold synthesis.

Lanthanide-Based Imaging and Sensor Probe Development

The pyridin-2-yl substituent provides a chelating nitrogen that, in conjunction with the triazole ring and the phenyl group, contributes to forming stable Ln³⁺ complexes with thermodynamic stability constants of log K = 17-19 [1]. The PheTPy-type conjugated system, which structurally parallels the target compound, displays low excitation energies and good quantum yields for luminescent Nd³⁺ and Yb³⁺ complexes. This makes the compound a compelling procurement choice for laboratories developing MRI contrast agents, luminescent probes, or time-resolved fluorescence assays.

Kinase Inhibitor Fragment and Lead Discovery Libraries

The MOLBio bioactivity map demonstrates that the target compound achieves submicromolar bioactivity (≤ 0.1 μM) against multiple protein targets [1]. Combined with its high hydrogen-bond donor/acceptor count (2 donors, 8 acceptors), the scaffold is well-suited for incorporation into fragment-based screening libraries or as a starting point for kinase inhibitor programs where extensive hydrogen-bond interactions with the hinge region are desired [2].

Application
Selection Property
Validation Focus
Oral bioavailability lead optimization
Balanced LogP window (0.5–2.0)
Passive permeability and solubility profiling
Serine protease inhibitor SAR
Free 5-amine derivatization handle
Thrombin and KLKB1 inhibition assay validation
Lanthanide-based imaging probes
Pyridyl-triazole chelation scaffold
Log K stability and luminescence quantum yield determination
Kinase inhibitor fragment libraries
High H-bond donor/acceptor count (2D/8A)
Submicromolar bioactivity and kinase panel screening
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